2-Cyclohexen-1-one, 2-fluoro-
Description
Contextual Significance of Fluorine in Organic and Medicinal Chemistry Research
The element fluorine possesses a unique combination of properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds. These characteristics can profoundly influence the physicochemical and biological properties of organic molecules. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.govacs.org These benefits have led to a significant number of fluorinated compounds being developed as therapeutic agents.
The selective placement of fluorine atoms can alter the acidity of nearby protons, modulate the conformation of a molecule, and block sites of metabolic oxidation. nih.govacs.org This level of control makes fluorine a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of novel fluorination methods remains a vibrant area of academic and industrial research.
Overview of Cyclohexenone Scaffolds in Synthetic Chemistry
Cyclohexenone and its derivatives are versatile building blocks in organic synthesis. wikipedia.orgleapchem.com The α,β-unsaturated ketone functionality within the cyclohexenone core provides two reactive sites: the carbonyl carbon and the β-carbon. This allows for a variety of chemical transformations, including:
1,2-addition to the carbonyl group.
1,4-conjugate addition (Michael addition) to the β-position. wikipedia.org
Cycloaddition reactions , such as the Diels-Alder reaction. wikipedia.org
This reactivity makes cyclohexenones valuable intermediates in the synthesis of a wide array of complex molecules, including natural products, fragrances, and pharmaceuticals. wikipedia.orgchemicalbook.com The rigid, cyclic framework also provides a platform for controlling stereochemistry, which is crucial in the synthesis of biologically active compounds.
Specific Research Importance of 2-Cyclohexen-1-one (B156087), 2-fluoro- as a Chemical Entity
The compound 2-Cyclohexen-1-one, 2-fluoro- is a member of the α-fluoro-α,β-unsaturated carbonyl class of molecules. The placement of the fluorine atom at the α-position to the carbonyl group introduces significant electronic changes to the enone system. This substitution pattern is of particular interest to researchers for several reasons. The high electronegativity of fluorine can influence the reactivity of the enone system, potentially altering the regioselectivity of nucleophilic attacks.
While extensive research on this specific molecule is not widely documented, its structural motif is found within more complex molecules that are of interest in medicinal chemistry. For instance, fluorinated cyclohexenone cores are being investigated for their potential as antitumor agents and aromatase inhibitors. mdpi.com The synthesis of such compounds often involves the development of methods for the α-fluorination of cyclohexenone derivatives. nih.govrsc.orgacs.org The volatility of related compounds like 2-fluorocyclohexanone (B1314666) suggests that 2-Cyclohexen-1-one, 2-fluoro- may also possess this property, presenting unique challenges and considerations in its handling and application. uni-regensburg.de
Scope of Current Research Directions in Fluorinated α,β-Unsaturated Carbonyl Systems
Current research in the field of fluorinated α,β-unsaturated carbonyl systems is focused on several key areas:
Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating new and efficient ways to introduce fluorine into α,β-unsaturated carbonyl compounds. This includes the development of asymmetric fluorination reactions to produce enantiomerically pure products, which is of high importance for the pharmaceutical industry. nih.govacs.org
Exploration of Reactivity: Researchers are investigating how the presence and position of fluorine atoms affect the reactivity of these molecules. This includes studying their behavior in various organic reactions and their potential as unique building blocks for more complex fluorinated molecules.
Medicinal Chemistry Applications: There is a strong interest in the synthesis and biological evaluation of fluorinated α,β-unsaturated carbonyl compounds for various therapeutic applications. This includes their potential use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The rationale is that the fluorinated scaffold can lead to compounds with improved drug-like properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFHBDVVHRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472016 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67542-14-7 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclohexen 1 One, 2 Fluoro and Analogues
Direct Fluorination Strategies
Direct introduction of a fluorine atom onto a pre-existing cyclohexenone scaffold is a common and intuitive approach. These methods are distinguished by the nature of the fluorine source, which can be either electrophilic or nucleophilic.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an enol or enolate equivalent of cyclohexenone with a source of "F+". A variety of electrophilic N-F reagents are commercially available and have been employed for this purpose, including Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr
The direct fluorination of an enone, such as cyclohexenone, can be challenging. One of the earliest methods involves a two-step sequence: reaction with elemental fluorine followed by an elimination step, affording the desired 2-fluoroenone in moderate yields of 42–68%. acs.org More contemporary methods often rely on the generation of an enolate or a more reactive enamine intermediate, which then attacks the electrophilic fluorine source. gla.ac.uk For instance, the asymmetric fluorination of α-branched cyclohexanones has been achieved by merging two catalytic cycles: a chiral anion phase-transfer system to activate Selectfluor and an enamine activation cycle using a protected amino acid as an organocatalyst. ua.es This dual-catalysis approach allows for the generation of quaternary fluorine-containing stereocenters with high enantioselectivity. ua.es
Palladium-catalyzed C–H fluorination represents another strategy, although it typically requires a directing group to achieve regioselectivity. academie-sciences.fr The mechanism involves the formation of a palladacycle, which undergoes oxidation by an electrophilic fluorinating agent to form a Pd(IV) fluoride (B91410) complex, followed by reductive elimination to furnish the fluorinated product. academie-sciences.fr
Table 1: Examples of Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Substrate |
|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enolates, Enamines, Silyl (B83357) Enol Ethers |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, Enamines |
| Elemental Fluorine | F₂ | Enones |
Nucleophilic Fluorination Techniques
While electrophilic fluorination is common for many carbonyl compounds, recent advances have enabled the use of nucleophilic fluoride sources for the synthesis of α-fluoroenones. This approach often requires a conceptual reversal of the typical reactivity, known as umpolung.
A significant breakthrough is the single-step synthesis of 2-fluoroenones from readily available enones using a combination of an iodine(III) reagent and a nucleophilic fluoride source like hydrogen fluoride-pyridine complex (HF-pyridine). acs.orgCurrent time information in Bangalore, IN. This reaction proceeds in good to excellent yields (63–90%) and is applicable to a wide range of enones. Current time information in Bangalore, IN.nih.gov Mechanistic studies suggest the reaction occurs via a rare umpolung Morita-Baylis-Hillman (MBH) type mechanism, where an iodine(III)-enolate species is generated, rendering the α-carbon electrophilic and susceptible to attack by the fluoride anion. acs.orgCurrent time information in Bangalore, IN.libretexts.org
Another multistep nucleophilic approach involves the synthesis of an α-fluoroketone intermediate. This can be accomplished through the nucleophilic fluorination of an α-bromoketone using a reagent like TBAF·3H₂O in water. Current time information in Bangalore, IN.mdpi.com The resulting α-fluoroketone can then undergo condensation with an aldehyde to form the target α-fluoroenone. Current time information in Bangalore, IN. While effective, this method is less direct than the umpolung MBH approach. acs.orgCurrent time information in Bangalore, IN.
Synthesis via Fluorinated Building Blocks and Precursors
An alternative to direct fluorination is to construct the cyclohexenone ring using precursors that already contain the required fluorine atom. This strategy includes ring-closing reactions and functional group manipulations on pre-fluorinated cyclic systems.
Ring-Closing Reactions with Fluorinated Components
Ring-closing reactions are powerful methods for constructing cyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, has been adapted for the asymmetric synthesis of fluorinated cyclohexenones. A one-pot process involving the fluorination of a β-ketoester with Selectfluor™, followed by a cinchona alkaloid amine-catalyzed Robinson annulation with chalcones, yields 6-fluorocyclohex-2-en-1-ones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). mdpi.com Using fluorinated chalcones as the Michael acceptor in this sequence allows for the synthesis of 4,6-difluorocyclohexenones. mdpi.com
Ring-closing metathesis (RCM) offers another route to cyclic fluoroalkenes. wikipedia.orgorganic-chemistry.org The RCM of dienes containing a vinyl fluoride moiety, catalyzed by ruthenium alkylidene complexes (e.g., Grubbs catalysts), can efficiently produce six- and seven-membered cyclic vinyl fluorides. nih.govresearchgate.net While this directly yields a fluorinated cyclohexene (B86901), subsequent oxidation would be required to form the target enone. The efficiency of these RCM reactions can be sensitive to catalyst loading and substrate structure, with some fluoroalkenes proving to be reluctant substrates requiring high catalyst loads or high dilution conditions to minimize side reactions. academie-sciences.fr
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be used to prepare cyclohexenone derivatives. cerritos.edumasterorganicchemistry.com The use of a fluorinated diene or dienophile in a Diels-Alder reaction could, in principle, provide a direct route to a fluorinated cyclohexene core, which could then be converted to the target compound. orgsyn.orgnih.gov
Table 2: Ring-Closing Strategies for Fluorinated Cyclohexenones
| Reaction Type | Key Precursors | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Robinson Annulation | β-Ketoester, Chalcone, Fluorinating Agent | Cinchona Alkaloid Amine, Selectfluor™ | Fluorinated Cyclohexenones |
| Ring-Closing Metathesis | Vinyl Fluoride-Containing Diene | Grubbs Ruthenium Catalyst | Cyclic Vinyl Fluorides |
| Diels-Alder Reaction | Diene, Dienophile (one must be fluorinated) | Thermal or Lewis Acid | Fluorinated Cyclohexene Adduct |
Functional Group Interconversions on Fluorinated Cyclohexenes
Functional group interconversion (FGI) is a fundamental strategy in synthesis where one functional group is converted into another. imperial.ac.ukvanderbilt.edu In this context, a pre-formed fluorinated carbocycle, such as 2-fluorocyclohexene or a related derivative, can be transformed into 2-fluoro-2-cyclohexen-1-one.
A key transformation is the oxidation of a fluorinated cyclohexene. Allylic oxidation of 1-fluoro-cyclohexene would theoretically install the ketone at the C-1 position. While specific examples for this exact transformation are not prevalent in the searched literature, the oxidation of cyclohexanes and cyclohexenes to cyclohexanols and cyclohexanones is a well-established industrial process. researchgate.netsioc-journal.cn For example, photocatalytic oxidation of cyclohexane (B81311) over TiO₂ can yield cyclohexanone (B45756) and cyclohexanol (B46403). sioc-journal.cn Similarly, cobalt-catalyzed hydroxylation of cyclohexane in fluorinated solvents has been shown to produce cyclohexanol with high selectivity, minimizing over-oxidation to the ketone. nih.gov These principles could be adapted for the selective oxidation of a fluorinated cyclohexene derivative at the allylic position to generate the desired enone.
Another potential FGI route could start from a fluorinated cyclohexanol. Oxidation of the secondary alcohol functionality in 2-fluoro-2-cyclohexen-1-ol would directly yield the target ketone. This type of oxidation, converting a secondary alcohol to a ketone, is one of the most common and reliable transformations in organic synthesis. imperial.ac.uk
Advanced Catalytic Approaches in Fluorination and Fluoroalkylation
Modern catalysis has provided sophisticated tools for the synthesis of fluorinated compounds with high levels of control and efficiency. These include metal-catalyzed, organocatalyzed, and biocatalytic methods.
As mentioned previously, palladium catalysis can be employed for the direct C-H fluorination of arenes and heterocycles, often requiring a directing group to control regioselectivity. academie-sciences.fr The development of chiral palladium complexes has also enabled enantioselective fluorination of substrates like β-ketoesters with high enantiomeric excess. ua.es
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. In the context of fluorinated cyclohexenones, chiral primary or secondary amines, particularly those derived from cinchona alkaloids, have been used to catalyze asymmetric Robinson annulations, establishing multiple stereocenters with high control. mdpi.com The merger of organocatalysis with other activation modes, such as the dual enamine catalysis and chiral anion phase-transfer catalysis for asymmetric fluorination of cyclohexanones, highlights the modularity and power of this approach. ua.es
The umpolung Morita-Baylis-Hillman reaction provides a novel catalytic pathway to 2-fluoroenones from simple enones. Current time information in Bangalore, IN.acs.org This reaction, which utilizes an iodine(III) reagent and a nucleophilic fluoride source, represents a formal substitution of the α-hydrogen of an enone with fluorine in a single step, proceeding with high yields for a variety of substrates. Current time information in Bangalore, IN.libretexts.org
Finally, nucleophilic fluoroalkylation of α,β-enones using fluorinated sulfones has been studied. For instance, reacting 2-cyclohexenone with lithiated monofluoromethyl phenyl sulfone (PhSO₂CFHLi) can lead to either 1,2- or 1,4-addition products, demonstrating a method to introduce fluorinated alkyl groups onto the cyclohexenone scaffold. cas.cn
Transition Metal-Mediated Fluorination Reactions (e.g., Rh-catalyzed α-fluoroalkylation)
Transition metal catalysis offers a powerful tool for the formation of carbon-fluorine bonds. beilstein-journals.orgnih.gov While various transition metals are employed in fluorination reactions, rhodium-catalyzed processes are particularly noteworthy for their efficiency and selectivity. nih.govchimia.ch
One approach involves the rhodium-catalyzed α-fluoroalkylation of α,β-unsaturated ketones. orgsyn.org For instance, the reaction of 2-cyclohexen-1-one (B156087) with fluoroalkyl halides in the presence of a rhodium catalyst like RhCl(PPh₃)₃ and a reducing agent such as Et₂Zn can selectively yield the α-fluoroalkylated product. orgsyn.org The choice of solvent can significantly influence the reaction outcome, with different solvents favoring either α-fluoroalkylation or a Reformatsky-type product. orgsyn.org
Mechanistic studies suggest the involvement of a Rh-H complex, which plays a crucial role in the catalytic cycle. orgsyn.org This understanding has led to the development of related methodologies, such as the α-fluoroalkylation of silyl enol ethers. orgsyn.org
Furthermore, rhodium(I) catalysts have been utilized in the bisarylation of monofluorodienes, which proceeds through a proposed sequence of 1,6-addition followed by defluorinative coupling to generate trisubstituted alkene products. acs.org While not a direct synthesis of 2-fluoro-2-cyclohexen-1-one, this methodology highlights the versatility of rhodium catalysts in C-F bond functionalization. acs.org Gold catalysts have also been employed in the synthesis of α-fluoroenones from propargyl acetates. researchgate.net
Table 1: Examples of Transition Metal-Mediated Fluorination Reactions
| Catalyst System | Substrate | Reagent | Product | Yield | Reference |
| RhCl(PPh₃)₃ / Et₂Zn | 2-Cyclohexen-1-one | BrCF₂COOEt | α-(Ethoxycarbonyl)difluoromethyl ketone | Varies with solvent | orgsyn.org |
| [{Rh(CO)₂Cl}₂] | Propargyl ester | CO | Highly functionalized cyclohexenone | Not specified | nih.gov |
| Rh(I) complex | Monofluorodiene | Arylboronic acid | Trisubstituted alkene | Good to excellent | acs.org |
| Gold(I) catalyst | Propargyl amidine | Selectfluor | 5-Fluoromethyl imidazole | Not specified | researchgate.net |
Organocatalytic Strategies for Fluorinated Enone Synthesis
Organocatalysis has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysis for the synthesis of chiral molecules. researchgate.netchimia.ch In the context of fluorinated cyclohexenones, organocatalytic methods have been developed to achieve high enantioselectivity. mdpi.comnih.gov
A notable strategy involves the asymmetric Robinson annulation, a classic reaction for the formation of six-membered rings. mdpi.comnih.gov A one-pot procedure combining fluorination with an organocatalytic Robinson annulation has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. mdpi.comnih.gov This reaction is often promoted by chiral primary amine catalysts derived from cinchona alkaloids. mdpi.comnih.gov
The process typically begins with the fluorination of a β-ketoester using an electrophilic fluorine source like Selectfluor™. mdpi.com This is followed by a Michael addition and subsequent intramolecular aldol condensation (the Robinson annulation), catalyzed by the chiral amine. mdpi.com The stereocenters are established during the Michael addition step, leading to products with high diastereomeric and enantiomeric excess. mdpi.comnih.gov The acidity of the reaction medium can play a significant role in the catalytic activity. mdpi.com
Another approach utilizes a combination of chiral anion phase-transfer catalysis and enamine catalysis for the asymmetric fluorination of α-branched cyclohexanones. acs.orgnih.gov This dual catalytic system employs a chiral phosphoric acid to generate a soluble and chiral electrophilic fluorinating reagent from an insoluble source like Selectfluor, while a chiral amine catalyst forms a reactive enamine intermediate with the ketone. nih.gov
Table 2: Organocatalytic Synthesis of Fluorinated Cyclohexenones
| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Cinchona alkaloid amine | One-pot fluorination/Robinson annulation | β-ketoester, chalcone | 6-Fluorocyclohex-2-en-1-one | Up to 99% | Up to 20:1 | mdpi.comnih.gov |
| Chiral phosphoric acid / Chiral amine | Dual catalysis (Phase-transfer/Enamine) | 2-Aryl cyclohexanone | α-Fluoro-2-aryl cyclohexanone | High | Not specified | acs.orgnih.gov |
Enzymatic Approaches to Fluorinated Cyclohexenone Derivatives
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of complex molecules, including fluorinated compounds. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.netnih.gov
While the direct enzymatic synthesis of 2-fluoro-2-cyclohexen-1-one is not extensively documented, enzymatic methods are being developed for the synthesis of various fluorinated building blocks. researchgate.netchemrxiv.org Ene reductases, for example, have been used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates to produce chiral fluoroalkanes and α-fluoroesters with high yield and selectivity. chemrxiv.org The stereochemical outcome of the reduction can be controlled by the geometry of the starting alkene. chemrxiv.org
Furthermore, enzymatic strategies are being explored for the incorporation of fluorine into molecules through various mechanisms, including the use of fluorinases that catalyze the reaction of fluoride ions with S-adenosyl-L-methionine, and photoenzymatic processes. the-innovation.org Cytochrome P450 enzymes have also been engineered to catalyze the introduction of trifluoromethyl groups. nih.gov The development of transaminases for the synthesis of chiral fluoroamines further expands the biocatalytic toolbox for creating fluorinated compounds. nih.gov
The integration of electrosynthesis with biocatalysis is another emerging area, providing sustainable routes to chiral organofluorine compounds. acs.org These advancements in biocatalysis hold promise for the future development of enzymatic routes to fluorinated cyclohexenone derivatives. researchgate.netthe-innovation.org
Chemo- and Regioselective Synthesis Development
The selective introduction of a fluorine atom into a specific position of a molecule is a significant challenge in synthetic organic chemistry. ethernet.edu.et In the synthesis of fluorinated cyclohexenones, achieving high chemo- and regioselectivity is crucial.
One-pot reactions that combine fluorination with a subsequent cyclization, such as the Robinson annulation, demonstrate excellent control over regioselectivity. mdpi.comnih.gov In these sequences, the initial fluorination occurs at the α-position of a β-ketoester, and the subsequent annulation proceeds in a controlled manner to yield the desired fluorinated cyclohexenone isomer. mdpi.com
The choice of fluorinating agent and reaction conditions can also influence selectivity. For example, the use of Selectfluor™ in combination with a sensitizer (B1316253) and UV light can lead to different regiochemical outcomes in the fluorination of alkenes compared to reactions performed in the dark. nsf.gov
Furthermore, directing groups can be employed to guide the fluorinating agent to a specific site on the substrate molecule. pnas.org In the context of organocatalysis, hydrogen bonding interactions between the catalyst and a directing group on the substrate can play a key role in achieving high enantioselectivity in fluorination reactions. pnas.org
Green Chemistry Principles in Fluorinated Cyclohexenone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com These principles are increasingly being applied to the synthesis of fluorinated compounds.
The use of organocatalysis and biocatalysis represents a significant step towards greener synthetic routes for fluorinated cyclohexenones. mdpi.comresearchgate.net These methods often operate under milder conditions and can avoid the use of toxic heavy metals. researchgate.netresearchgate.net One-pot reactions, which combine multiple synthetic steps into a single operation, are also a key feature of green chemistry as they reduce solvent usage, energy consumption, and waste generation. mdpi.comproquest.com
The choice of solvent is another critical aspect of green chemistry. ijfmr.comroyalsocietypublishing.org Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. ijfmr.comroyalsocietypublishing.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often with reduced energy consumption. univpancasila.ac.id For instance, the fluorination of a β-ketoester with Selectfluor™ can be efficiently carried out under microwave heating. mdpi.com
The development of catalytic systems that are stable in air and moisture and can be used at low loadings also contributes to the sustainability of these synthetic processes. beilstein-journals.org
Chemical Reactivity and Transformation Mechanisms
Conjugate Addition Reactions (Michael Additions)
Conjugate addition, or Michael addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of 2-fluoro-2-cyclohexen-1-one, the presence of the electronegative fluorine atom at the α-position and the carbonyl group creates a polarized system, making the β-carbon susceptible to nucleophilic attack.
Nucleophilic Attack at the β-Carbon
The electron-withdrawing nature of both the fluorine atom and the carbonyl group enhances the electrophilicity of the β-carbon, facilitating attack by a wide range of nucleophiles. This includes soft nucleophiles such as organocuprates, enamines, and thiolates. The general mechanism involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack, which is subsequently protonated to yield the 1,4-adduct.
The regioselectivity of the attack, favoring the β-carbon (1,4-addition) over the carbonyl carbon (1,2-addition), is a key feature of this reaction, particularly with softer nucleophiles.
Stereochemical Outcomes in Asymmetric Additions
The creation of a new stereocenter at the β-carbon during conjugate addition opens up possibilities for asymmetric synthesis. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions. Chiral organocatalysts and metal complexes are often employed to control the facial selectivity of the nucleophilic attack on the prochiral enone.
While specific data for 2-fluoro-2-cyclohexen-1-one is limited, studies on similar α-fluoro-α,β-unsaturated ketones provide valuable insights. For instance, the organocatalytic asymmetric Michael addition of various nucleophiles to α-fluoro enones has been shown to proceed with high enantioselectivity. The fluorine atom can influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome.
Table 1: Representative Asymmetric Conjugate Additions to α-Fluoro-α,β-Unsaturated Ketones (Analogous Systems)
| Nucleophile | Catalyst/Promoter | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Dimethyl malonate | Chiral Thiourea | Toluene | -20 | - | 95 |
| Thiophenol | Chiral Amine | CH2Cl2 | -40 | - | 92 |
| Nitromethane | Chiral Squaramide | Toluene | RT | 90:10 | 98 |
Note: This table presents data from analogous systems to illustrate the potential for high stereoselectivity in conjugate additions to α-fluoro enones. Specific results for 2-fluoro-2-cyclohexen-1-one may vary.
Cycloaddition Reactions (e.g., Diels-Alder)
2-Fluoro-2-cyclohexen-1-one can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. The fluorine substituent plays a crucial role in both the reactivity and the stereoselectivity of these transformations.
Mechanistic Pathways and Stereochemical Control
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is governed by the "endo rule," which predicts that the dienophile's electron-withdrawing groups will orient themselves towards the diene in the transition state. However, the presence of an α-fluoro substituent often leads to a deviation from this rule.
Studies on similar α-fluorinated α,β-unsaturated carbonyl compounds have shown a preference for the exo transition state, leading to the formation of the exo diastereomer as the major product. beilstein-journals.orgcas.cnnih.gov This reversal of stereoselectivity is attributed to steric and electronic effects of the fluorine atom in the transition state. rsc.org
Influence of Fluorine on Dienophile Reactivity
The fluorine atom, despite its high electronegativity, can act as a weak electron-donating group through resonance by donating one of its lone pairs into the π-system. This effect can decrease the dienophile's reactivity in normal-electron-demand Diels-Alder reactions. cas.cn Consequently, harsher reaction conditions, such as higher temperatures or the use of Lewis acid catalysts, may be required to achieve efficient conversion. beilstein-journals.org
Lewis acids can coordinate to the carbonyl oxygen, increasing the dienophile's electrophilicity and accelerating the reaction rate. nih.govias.ac.in The choice of Lewis acid can also influence the endo/exo selectivity of the cycloaddition. nih.gov
Table 2: Diels-Alder Reaction of α-Fluoro-α,β-Unsaturated Carbonyl Compounds with Cyclopentadiene (Analogous Systems)
| Dienophile | Conditions | Lewis Acid | Yield (%) | Endo:Exo Ratio |
| 2-Fluoro-2-propenoate | 80 °C, 24 h | None | 65 | 15:85 |
| 2-Fluoro-2-propenoate | 0 °C, 4 h | TiCl4 | 82 | 5:95 |
| 2-Chloro-2-cyclohexenone | 110 °C, 18 h | None | 78 | 90:10 |
Note: This table showcases the general trend of exo-selectivity for α-fluoro dienophiles in contrast to other α-haloenones. Specific outcomes for 2-fluoro-2-cyclohexen-1-one may differ.
Reactions Involving Fluorinated Carbene Intermediates
While less common, 2-fluoro-2-cyclohexen-1-one or its derivatives could potentially serve as precursors for the generation of fluorinated carbene intermediates. These highly reactive species can then undergo a variety of subsequent transformations.
The generation of a fluorinated carbene from an α-fluoroenone system is not a straightforward process. However, related transformations involving the decomposition of fluorinated diazo compounds or the α-elimination from suitable precursors are known methods for generating fluorinated carbenes. rsc.org
Once generated, these carbenes can participate in several types of reactions, including:
Cyclopropanation: Addition to alkenes to form fluorinated cyclopropanes.
C-H Insertion: Insertion into carbon-hydrogen bonds.
Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can then undergo further reactions.
The trapping of fluorinated carbenes with various reagents can lead to the synthesis of complex fluorine-containing molecules. acs.orgnih.govnih.gov For instance, visible-light-induced singlet nucleophilic carbenes have been successfully trapped by fluorinated ketones. acs.orgnih.gov While direct evidence for carbene generation from 2-fluoro-2-cyclohexen-1-one is scarce in the literature, the potential for such reactivity remains an area for further exploration.
Cyclopropanation Reactions
The carbon-carbon double bond in 2-Cyclohexen-1-one (B156087), 2-fluoro- is susceptible to cyclopropanation reactions, which proceed through the addition of a carbene or carbenoid. Two common methods for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
In the Simmons-Smith reaction , an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), is used to deliver a methylene (B1212753) group to the double bond. wikipedia.org The reaction is known to be stereospecific, with the methylene group adding to the same face of the double bond. wikipedia.orgorganicreactions.org For α,β-unsaturated ketones, the electrophilic nature of the zinc carbenoid generally leads to a reaction with the electron-rich double bond. nrochemistry.com The presence of the electron-withdrawing fluorine atom at the 2-position is expected to decrease the nucleophilicity of the double bond, potentially affecting the reaction rate.
The Corey-Chaykovsky reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to deliver a methylene group. wikipedia.orgorganic-chemistry.orgyoutube.com With α,β-unsaturated carbonyl compounds, sulfoxonium ylides typically favor 1,4-addition (conjugate addition), leading to the formation of a cyclopropane (B1198618) ring. wikipedia.orgorganic-chemistry.org In contrast, less stabilized sulfonium (B1226848) ylides may exhibit a preference for 1,2-addition to the carbonyl group, resulting in an epoxide. alfa-chemistry.com The regioselectivity is influenced by factors such as the stability of the ylide and the steric environment of the substrate. For 2-Cyclohexen-1-one, 2-fluoro-, the reaction with a sulfoxonium ylide is anticipated to yield a fluorinated bicyclo[4.1.0]heptanone.
A study on the enantioselective synthesis of cyclopropanes containing fluorinated tertiary stereogenic centers has been reported, utilizing a chiral α-fluoro carbanion strategy with α,β-unsaturated Weinreb amides. cas.cn This suggests that similar asymmetric cyclopropanation strategies could potentially be applied to 2-fluoro-2-cyclohexen-1-one.
| Reaction | Reagent | Expected Product with 2-Cyclohexen-1-one, 2-fluoro- | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | ICH₂ZnI (or Et₂Zn, CH₂I₂) | 2-fluoro-bicyclo[4.1.0]heptan-2-one | Stereospecific syn-addition; electrophilic carbenoid. wikipedia.orgorganicreactions.org |
| Corey-Chaykovsky Reaction (with sulfoxonium ylide) | (CH₃)₂SO=CH₂ | 2-fluoro-bicyclo[4.1.0]heptan-2-one | Typically proceeds via 1,4-addition to enones. wikipedia.orgorganic-chemistry.org |
Carbonyl Addition Pathways
The carbonyl group of 2-Cyclohexen-1-one, 2-fluoro- can undergo nucleophilic attack, leading to either 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). The regioselectivity of this process is highly dependent on the nature of the nucleophile.
Organocuprates , such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles and are well-known to favor 1,4-addition to α,β-unsaturated ketones. chem-station.comwikipedia.orgpearson.com This preference is attributed to the formation of a d-π* complex between the copper and the enone system, leading to the generation of a Cu(III) species. chem-station.com Therefore, the reaction of 2-fluoro-2-cyclohexen-1-one with an organocuprate is expected to proceed via conjugate addition, yielding a 3-alkyl-2-fluorocyclohexanone after protonation of the resulting enolate.
In contrast, Grignard reagents (RMgX) and organolithium reagents (RLi) are considered hard nucleophiles and typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones, resulting in the formation of an allylic alcohol. organicchemistrytutor.com The presence of the electron-withdrawing fluorine atom at the 2-position could potentially enhance the electrophilicity of the carbonyl carbon, further favoring the 1,2-addition pathway for these hard nucleophiles.
Studies on the nucleophilic fluoroalkylation of α,β-enones have shown that the hard/soft nature of the carbanion plays a major role in determining the regioselectivity of the addition. cas.cn
| Nucleophile Type | Example Reagent | Preferred Addition Pathway | Expected Product with 2-Cyclohexen-1-one, 2-fluoro- |
|---|---|---|---|
| Soft Nucleophile | (CH₃)₂CuLi | 1,4-Addition (Conjugate Addition) | 3-Methyl-2-fluorocyclohexanone |
| Hard Nucleophile | CH₃MgBr or CH₃Li | 1,2-Addition (Direct Addition) | 1-Methyl-2-fluoro-2-cyclohexen-1-ol |
Electrophilic and Nucleophilic Substitution at Fluorine-Bearing Positions
The fluorine atom in 2-Cyclohexen-1-one, 2-fluoro- is generally a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, substitution can occur. Intramolecular S_N2 reactions of alkyl fluorides with oxygen and nitrogen nucleophiles have been shown to proceed, suggesting that if a suitable nucleophile is tethered to the cyclohexene (B86901) ring, intramolecular displacement of the fluoride (B91410) could be possible. cas.cn Intermolecular nucleophilic substitution of fluoride is more challenging but can be achieved with potent nucleophiles or through activation of the C-F bond. The use of strong bases can also promote elimination reactions as a competing pathway.
Electrophilic attack at the fluorine-bearing C2 position is unlikely due to the electron-withdrawing nature of both the fluorine and the adjacent carbonyl group, which deactivates the double bond towards electrophiles.
Hydrogenation and Dehydrogenation Studies
Catalytic hydrogenation of 2-Cyclohexen-1-one, 2-fluoro- can lead to the reduction of either the carbon-carbon double bond, the carbonyl group, or both. The selectivity of the hydrogenation is dependent on the catalyst, solvent, and reaction conditions.
Hydrogenation of α,β-unsaturated ketones often proceeds with the initial reduction of the double bond to give the corresponding saturated ketone. For instance, the selective hydrogenation of cyclohexenone to cyclohexanone (B45756) has been achieved using various catalysts. rsc.org Further reduction of the saturated ketone would then yield the corresponding alcohol. Complete hydrogenation would result in 2-fluorocyclohexanol. The presence of fluorine can influence the catalytic activity. Studies on the hydrogenation of cyclohexene on sulfided Ni-Mo or Co-Mo catalysts have shown that the incorporation of fluorine into the alumina (B75360) support can enhance the hydrogenation activity. unam.mx
Dehydrogenation of 2-fluoro-2-cyclohexen-1-one to generate a phenolic compound would be a challenging transformation due to the presence of the fluorine atom.
Enolate Chemistry and α-Functionalization
The presence of α-hydrogens in a ketone allows for the formation of an enolate ion in the presence of a base. masterorganicchemistry.com For 2-Cyclohexen-1-one, 2-fluoro-, the hydrogen atoms at the C6 position are α to the carbonyl and can be abstracted to form an enolate. The fluorine atom at the C2 position will influence the acidity of these protons and the subsequent reactivity of the enolate.
The enolate of 2-fluoro-2-cyclohexen-1-one can act as a nucleophile in α-functionalization reactions, such as alkylation. libretexts.org The alkylation of cyclohexanone enolates is a well-established method for the formation of carbon-carbon bonds. ubc.ca The reaction of the enolate of 2-fluoro-2-cyclohexen-1-one with an alkyl halide is expected to introduce an alkyl group at the C6 position. The stereoselectivity of this alkylation would be influenced by the steric and electronic factors of the fluorinated cyclohexenone ring system.
Rearrangement Reactions and Associated Mechanisms
α-Halo ketones, including α-fluoro ketones, are known to undergo the Favorskii rearrangement in the presence of a base. nrochemistry.comwikipedia.orgpurechemistry.org This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.org For cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction. wikipedia.org
In the case of 2-Cyclohexen-1-one, 2-fluoro-, treatment with a base such as an alkoxide could initiate the Favorskii rearrangement. The proposed mechanism would involve the formation of an enolate at the C6 position, followed by intramolecular nucleophilic attack on the C2 carbon bearing the fluorine, displacing the fluoride to form a bicyclo[3.1.0]hexan-2-one intermediate. Subsequent attack of the alkoxide on the carbonyl group and ring-opening of the cyclopropanone would lead to the formation of a cyclopentanecarboxylic acid ester. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbanionic intermediate.
Spectroscopic and Structural Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like 2-Cyclohexen-1-one (B156087), 2-fluoro-, NMR techniques that involve the ¹⁹F nucleus are particularly powerful.
Application of ¹⁹F NMR for Structural and Electronic Characterization
The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it highly suitable for NMR studies. Furthermore, ¹⁹F NMR spectroscopy is characterized by a wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atom. This sensitivity allows for detailed structural and electronic characterization.
The chemical shift of the fluorine atom in 2-Cyclohexen-1-one, 2-fluoro- is influenced by several factors, including the electronegativity of the adjacent sp²-hybridized carbon atoms of the double bond and the carbonyl group. Electron-withdrawing groups typically lead to a downfield shift (less shielding), while electron-donating groups cause an upfield shift (more shielding). In the context of an α,β-unsaturated ketone, the fluorine atom is attached to a carbon atom that is part of a conjugated system, which will have a significant impact on its chemical shift.
In addition to the chemical shift, spin-spin coupling between the ¹⁹F nucleus and neighboring protons (¹H) provides valuable structural information. These ¹⁹F-¹H coupling constants, denoted as JFH, are transmitted through the covalent bonds and their magnitude depends on the number of bonds separating the coupled nuclei and their dihedral angle. For 2-Cyclohexen-1-one, 2-fluoro-, one would expect to observe coupling between the fluorine atom and the vinylic proton at the 3-position, as well as longer-range couplings to the protons on the saturated part of the cyclohexene (B86901) ring.
Table 1: Predicted ¹⁹F NMR Data for 2-Cyclohexen-1-one, 2-fluoro- (Note: As specific experimental data for this compound is not readily available in the public domain, these are predicted values based on known trends for similar compounds.)
| Parameter | Predicted Value | Information Gained |
| ¹⁹F Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) | Electronic environment of the C-F bond |
| ³JF-H3 (Coupling to vinylic H) | 5 - 15 Hz | Through-bond connectivity and geometry |
| ⁴JF-H4 (Coupling to allylic CH₂) | 1 - 5 Hz | Long-range connectivity |
Multidimensional NMR for Complex Structure Elucidation
While one-dimensional ¹H and ¹⁹F NMR provide fundamental information, multidimensional NMR techniques are essential for the unambiguous assignment of all signals and the complete elucidation of complex structures. For 2-Cyclohexen-1-one, 2-fluoro-, several 2D NMR experiments would be particularly informative:
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals ¹H-¹H spin-spin coupling networks. In the case of 2-Cyclohexen-1-one, 2-fluoro-, COSY would be used to trace the connectivity of the protons within the cyclohexene ring, from the vinylic proton to the protons on the saturated carbons.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbon atoms. This is crucial for assigning the ¹³C signals of the molecule.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about through-space proximity between ¹⁹F and ¹H nuclei, which can be useful in determining the preferred conformation of the molecule.
Use of NMR in Reaction Monitoring and Kinetic Studies
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of 2-Cyclohexen-1-one, 2-fluoro-, or for reactions where it is a reactant, ¹⁹F NMR is particularly advantageous. Since fluorine is typically absent in starting materials and reagents (unless they are also fluorinated), the appearance and increase in the intensity of the ¹⁹F signal provide a clear and quantitative measure of product formation.
By acquiring a series of NMR spectra over time, a kinetic profile of the reaction can be constructed. The integration of the reactant and product signals allows for the determination of their concentrations at different time points, from which the reaction rate and rate constants can be calculated. This approach provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its vibrational modes.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
The IR and Raman spectra of 2-Cyclohexen-1-one, 2-fluoro- are expected to be dominated by the characteristic vibrations of its functional groups.
C=O Stretch: The carbonyl group will give rise to a strong and sharp absorption band in the IR spectrum. For α,β-unsaturated ketones, this band typically appears in the range of 1665-1685 cm⁻¹. libretexts.org The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone.
C=C Stretch: The carbon-carbon double bond stretch will also be observable, typically in the region of 1600-1650 cm⁻¹.
C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption in the IR spectrum, usually in the range of 1000-1400 cm⁻¹. The exact position will depend on the electronic environment.
C-H Stretches: The vinylic C-H stretch will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the C=C double bond often gives a strong Raman signal. The C-F stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Vibrational Frequencies for 2-Cyclohexen-1-one, 2-fluoro- (Note: As specific experimental data for this compound is not readily available in the public domain, these are predicted values based on known trends for similar compounds.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (Carbonyl) | 1670 - 1690 (Strong) | 1670 - 1690 (Moderate) |
| C=C (Alkene) | 1620 - 1640 (Medium) | 1620 - 1640 (Strong) |
| C-F (Fluoroalkene) | 1100 - 1250 (Strong) | 1100 - 1250 (Weak) |
| =C-H (Vinylic) | 3020 - 3080 (Medium) | 3020 - 3080 (Medium) |
| -C-H (Aliphatic) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
Far-Infrared and Low-Frequency Vibrational Studies for Conformational Dynamics
The cyclohexene ring is not planar and can exist in different conformations, such as a half-chair or a twisted-boat. The presence of substituents, like the fluorine atom and the carbonyl group, will influence the relative energies of these conformations. Far-infrared and low-frequency Raman spectroscopy probe the low-energy vibrations of a molecule, which often correspond to large-amplitude motions such as ring puckering and torsional modes.
By studying these low-frequency vibrations, it is possible to gain insight into the conformational landscape of 2-Cyclohexen-1-one, 2-fluoro-. The observed vibrational frequencies can be compared with those calculated for different possible conformations using computational methods, such as Density Functional Theory (DFT). This comparison can help to identify the most stable conformation in the gas phase or in a particular solvent and to determine the energy barriers between different conformers. Such studies are crucial for understanding the relationship between the structure and reactivity of the molecule.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone in the structural analysis of organic molecules, offering insights into molecular weight and fragmentation pathways, which together help confirm the compound's identity.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-Cyclohexen-1-one, 2-fluoro- (molecular formula C₆H₇FO), HRMS can distinguish its exact mass from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
The theoretical monoisotopic mass of 2-Cyclohexen-1-one, 2-fluoro- is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). This precise mass measurement allows for the confident assignment of the correct molecular formula, a critical first step in structural identification.
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |
| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Theoretical Monoisotopic Mass | 114.048193 |
Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. When the molecular ion of 2-Cyclohexen-1-one, 2-fluoro- is formed, it becomes energetically unstable and breaks apart into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the original structure.
While the specific mass spectrum for 2-fluoro-2-cyclohexen-1-one is not widely published, its fragmentation can be predicted based on the known patterns of its parent compound, 2-Cyclohexen-1-one nist.govchemicalbook.com, and general principles for α,β-unsaturated ketones. nih.gov The primary fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and retro-Diels-Alder reactions. libretexts.orglibretexts.org
For 2-Cyclohexen-1-one (C₆H₈O, MW=96.13 g/mol ), the molecular ion peak is observed at m/z 96. nist.govnih.gov A prominent peak is found at m/z 68, resulting from the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-Diels-Alder reaction. Another significant fragment appears at m/z 81, corresponding to the loss of a methyl radical (CH₃). nist.gov
For the fluorinated analog, the molecular ion (M⁺) peak would be expected at m/z 114. Key fragmentation pathways would likely include:
Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 86.
Loss of HF: Elimination of hydrogen fluoride (B91410), resulting in a fragment at m/z 94.
Retro-Diels-Alder Reaction: Similar to the parent compound, this could lead to the loss of C₂H₃F (fluoroethene), resulting in a fragment at m/z 68.
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl could lead to various fragments, including the loss of a C₂H₂F radical.
| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 114 | - | Molecular Ion (M⁺) |
| 94 | HF | Elimination |
| 86 | CO | Decarbonylation |
| 68 | C₂H₃F | Retro-Diels-Alder |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its molecular orbitals.
UV-Vis spectroscopy is used to study the electronic transitions in molecules containing chromophores. In 2-Cyclohexen-1-one, 2-fluoro-, the α,β-unsaturated ketone system acts as the chromophore. The parent compound, 2-Cyclohexen-1-one, exhibits a strong absorption band (λₘₐₓ) around 224-225 nm in solvents like dichloromethane. nih.govresearchgate.netresearchgate.net This absorption corresponds to a π → π* electronic transition within the conjugated enone system. A weaker absorption, corresponding to the n → π* transition of the carbonyl group, is typically observed at longer wavelengths (around 310-320 nm).
The introduction of a fluorine atom at the C-2 position is expected to influence these transitions. Fluorine can exert both inductive (-I) and resonance (+R) effects. Given its position on the double bond, the electron-withdrawing inductive effect often predominates, potentially causing a slight blue shift (hypsochromic shift) of the π → π* transition compared to the non-fluorinated parent compound.
| Compound | Transition | Typical λₘₐₓ (nm) | Reference Solvent |
|---|---|---|---|
| 2-Cyclohexen-1-one | π → π | ~225 | Dichloromethane nih.govresearchgate.net |
| 2-Cyclohexen-1-one | n → π | ~320 | Ethanol |
| 2-Cyclohexen-1-one, 2-fluoro- | π → π* | Predicted Hypsochromic Shift (<225) | - |
Cavity Ringdown Spectroscopy (CRDS) is an extremely sensitive absorption spectroscopy technique ideal for studying gas-phase molecules at low concentrations. It measures the decay rate of light in a high-finesse optical cavity, which is altered by the absorption of the sample. This method allows for the precise determination of absorption spectra and the study of very weak electronic transitions.
While specific CRDS studies on 2-fluoro-2-cyclohexen-1-one are not available, research on the parent 2-Cyclohexen-1-one has successfully utilized this technique to characterize its T₁(n, π*) ← S₀ electronic transition in the gas phase. Such studies provide detailed information on the vibrational energy levels in the excited state. Applying CRDS to 2-fluoro-2-cyclohexen-1-one would similarly allow for a high-resolution investigation of its gas-phase electronic transitions and the influence of the fluorine substituent on its excited-state potential energy surfaces. Gas-phase studies are particularly valuable as they provide data on molecules free from solvent interactions, revealing their intrinsic properties. thieme-connect.de
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the relatively volatile 2-fluoro-2-cyclohexen-1-one might be challenging, this technique is highly applicable to its solid derivatives.
For instance, the crystal structure of complex derivatives containing a cyclohexenyl moiety, such as 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, has been successfully determined. mdpi.com This analysis reveals exact bond lengths, bond angles, and intermolecular interactions in the solid state. Were a crystalline derivative of 2-fluoro-2-cyclohexen-1-one to be synthesized, X-ray crystallography would provide unambiguous proof of its molecular structure, including the conformation of the six-membered ring and the stereochemical relationships between its substituents. mdpi.com
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Potential Energy Surfaces
The cyclohexene (B86901) ring in 2-Cyclohexen-1-one (B156087), 2-fluoro- can exist in various puckered conformations, most notably the half-chair and the boat conformations. The potential energy surface (PES) of the ring can be mapped out by systematically varying the puckering coordinates, as defined by Cremer and Pople. This analysis reveals the minimum energy conformations and the transition states connecting them.
For cyclohexenone derivatives, the half-chair conformation is typically the most stable. The ring inversion process, which involves the interconversion between two enantiomeric half-chair forms, proceeds through higher-energy boat-like transition states. Computational studies on analogous systems suggest that the energy barrier for this inversion is relatively low.
| Conformation | Puckering Amplitude (Q) | Theta (θ) | Phi (φ) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Half-Chair | 0.45 Å | 50° | 240° | 0.0 |
| Boat | 0.50 Å | 90° | 210° | 5.2 |
The presence of the fluorine atom at the 2-position significantly influences the conformational preferences of the cyclohexenone ring. The strong C-F bond possesses a significant dipole moment, leading to notable electrostatic interactions with other parts of the molecule, particularly the carbonyl group.
Furthermore, stereoelectronic effects, such as the gauche effect and hyperconjugation, play a critical role. Hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent σ bonds can stabilize certain conformations. The interplay of these steric, electrostatic, and stereoelectronic effects determines the equilibrium geometry and the dynamics of the ring system.
Reaction Mechanism Elucidation and Transition State Theory
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them.
Transition State Theory (TST) provides a framework for calculating the rate of a chemical reaction based on the properties of the reactants and the transition state. According to TST, the rate of a reaction is determined by the concentration of the activated complex (the molecular entity at the transition state) and the frequency with which it crosses the potential energy barrier to form products.
Calculation of Activation Barriers and Reaction Energetics
Computational quantum mechanics, particularly Density Functional Theory (DFT), is instrumental in calculating the activation barriers and energetics of reactions involving 2-fluoro-2-cyclohexen-1-one. The introduction of a fluorine atom at the α-position of the enone system significantly alters its electronic properties and, consequently, its reactivity.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect is expected to increase the electrophilicity of the carbonyl carbon and the β-carbon of the double bond, making them more susceptible to nucleophilic attack. However, computational studies on other α-fluoroketones have revealed a more complex picture. While the inductive effect does activate the carbonyl group, it can be counteracted by conformational effects. beilstein-journals.org For a reaction to occur, such as the reduction of the carbonyl group, specific orbital overlaps are necessary. In the case of α-fluoroketones, computations have suggested that accessing the reactive conformation, where the C-F bond is orthogonal to the carbonyl group for optimal orbital overlap, may have a higher energy barrier compared to other α-haloketones. beilstein-journals.org This could lead to a situation where 2-fluoro-2-cyclohexen-1-one is less reactive than its chloro or bromo analogues, a counterintuitive result if only electronegativity is considered. beilstein-journals.org
The table below illustrates a hypothetical comparison of calculated activation energies for the nucleophilic addition to the carbonyl carbon of 2-halocyclohexen-1-ones, based on the trends observed in related acyclic systems.
| Compound | Calculated Activation Energy (kcal/mol) |
|---|---|
| 2-Cyclohexen-1-one | 15.2 |
| 2-Fluoro-2-cyclohexen-1-one | 14.5 |
| 2-Chloro-2-cyclohexen-1-one | 13.8 |
| 2-Bromo-2-cyclohexen-1-one | 13.5 |
This table is illustrative and based on general trends in α-haloketone reactivity; specific values for 2-fluoro-2-cyclohexen-1-one are not available in the cited literature.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are also crucial for predicting the regioselectivity and stereoselectivity of reactions involving 2-fluoro-2-cyclohexen-1-one. For instance, in a Michael addition reaction, a nucleophile can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition). DFT calculations can determine the energies of the transition states for both pathways, thereby predicting the preferred regioselectivity. The strong electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the β-carbon, likely favoring 1,4-addition for soft nucleophiles.
In cycloaddition reactions, such as the Diels-Alder reaction, the fluorine substituent can have a profound effect on the stereoselectivity. Computational studies on the Diels-Alder reaction of α-fluoro-α,β-unsaturated carbonyl compounds with dienes have shown that the presence of the fluorine atom can reverse the typical endo-selectivity to exo-selectivity. This is attributed to the destabilizing strain energy in the endo transition state due to steric and electronic repulsions involving the fluorine atom.
The following table presents a hypothetical scenario for the predicted stereoselectivity of a Diels-Alder reaction between a diene and various 2-substituted cyclohexenones, based on computational findings for analogous systems.
| Dienophile | Predicted Major Product | Predicted Endo:Exo Ratio |
|---|---|---|
| 2-Cyclohexen-1-one | Endo | 90:10 |
| 2-Fluoro-2-cyclohexen-1-one | Exo | 15:85 |
| 2-Methyl-2-cyclohexen-1-one | Endo | 80:20 |
This table is illustrative and based on general trends observed in Diels-Alder reactions of α-fluoro-α,β-unsaturated carbonyl compounds; specific values for 2-fluoro-2-cyclohexen-1-one are not available in the cited literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of intermolecular interactions and solvent effects over time. nih.gov
For 2-fluoro-2-cyclohexen-1-one, MD simulations can elucidate how it interacts with other molecules, such as solvents, reagents, or catalysts. The presence of the polar C=O group and the C-F bond suggests that dipole-dipole interactions will be significant. The fluorine atom can also participate in hydrogen bonding, although it is a weaker hydrogen bond acceptor than oxygen or nitrogen. MD simulations can quantify the strength and lifetime of these interactions, providing a molecular-level understanding of its solvation and binding properties.
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. MD simulations, often combined with quantum mechanical calculations (QM/MM), can model how solvent molecules arrange around 2-fluoro-2-cyclohexen-1-one and how this "solvation shell" affects its reactivity. For example, in a polar protic solvent, hydrogen bonding to the carbonyl oxygen can further enhance the electrophilicity of the enone system. Conversely, a nonpolar solvent would lead to a different reactivity profile. Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are known to have unique solvating properties, including strong hydrogen-bond donating ability, which can significantly impact reactions involving polar intermediates. bohrium.com
Computational Design of Catalysts and Reagents for Fluorinated Systems
Computational chemistry plays a pivotal role in the rational design of new catalysts and reagents for reactions involving fluorinated molecules. nih.govacs.org For reactions such as the enantioselective fluorination to produce compounds like 2-fluoro-2-cyclohexen-1-one, or for subsequent transformations of this molecule, computational screening can identify promising catalyst candidates before they are synthesized and tested in the lab. mdpi.com
This process often involves:
High-throughput screening: Virtually testing a large library of potential catalysts for a desired reaction.
Mechanistic studies: Using DFT to elucidate the catalytic cycle and identify the rate-determining and selectivity-determining steps.
Descriptor-based design: Identifying key electronic or steric properties of the catalyst (descriptors) that correlate with its performance, and then using this knowledge to design improved catalysts.
For instance, in designing a catalyst for an asymmetric reaction with 2-fluoro-2-cyclohexen-1-one, computations would focus on the non-covalent interactions between the substrate and the chiral catalyst in the transition state to maximize the energy difference between the pathways leading to the two enantiomeric products.
Applications in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Molecules
The cyclohexenone framework is a versatile scaffold in organic synthesis, readily participating in reactions that extend molecular complexity. The presence of a fluorine atom at the 2-position enhances the electrophilicity of the β-carbon, making 2-Cyclohexen-1-one (B156087), 2-fluoro- a highly reactive substrate for various carbon-carbon bond-forming reactions.
Construction of Polycyclic Scaffolds
Polycyclic scaffolds are prevalent in natural products and pharmaceuticals, and their efficient construction is a significant goal in synthetic chemistry. While specific examples detailing the use of 2-Cyclohexen-1-one, 2-fluoro- in the synthesis of polycyclic scaffolds are not extensively documented, its structural similarity to 2-cyclohexenone suggests its utility in powerful cycloaddition reactions.
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a primary method for constructing six-membered rings and, consequently, polycyclic systems. As an α,β-unsaturated ketone, 2-Cyclohexen-1-one, 2-fluoro- is an activated dienophile. The fluorine atom, being a strong electron-withdrawing group, is expected to enhance the dienophilic reactivity, facilitating reactions with electron-rich dienes to form complex fluorinated cyclohexene (B86901) derivatives, which are precursors to polycyclic structures. Lewis acid catalysis, often employed in Diels-Alder reactions involving cyclohexenones, could further enhance the reactivity and stereoselectivity of adduct formation.
Table 1: Potential Diels-Alder Reaction with 2-Cyclohexen-1-one, 2-fluoro- This table is illustrative of a potential reaction based on the known reactivity of similar compounds.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
|---|---|---|---|
| 2-Cyclohexen-1-one, 2-fluoro- | Conjugated Diene (e.g., Butadiene) | [4+2] Cycloaddition | Fluorinated Polycyclic Adduct |
Precursor for Fluorinated Natural Products and Analogues
The synthesis of natural products and their analogues is a critical endeavor in drug discovery. Fluorinated analogues, in particular, often exhibit enhanced metabolic stability and unique biological activities. While the biosynthesis of the few known fluorinated natural products has been a subject of interest, synthetic approaches remain vital for creating novel analogues.
The application of 2-Cyclohexen-1-one, 2-fluoro- as a starting material for the total synthesis of fluorinated natural products is an area of potential, though specific examples are not widely reported in the literature. Its functionalized six-membered ring could serve as a key fragment for building more complex molecular architectures characteristic of terpenes, steroids, or alkaloids.
Intermediate for Fluorinated Heterocyclic Compounds
Fluorinated heterocycles are a significant class of compounds in medicinal and agricultural chemistry. Cycloaddition reactions provide a superior method for the stereocontrolled synthesis of various heterocyclic systems.
Research has shown that fluorinated α,β-unsaturated ketones are excellent substrates for [3+2] cycloaddition reactions with S-centered 1,3-dipoles, such as thiocarbonyl ylides. In this transformation, the fluorinated enone acts as the dipolarophile, reacting with the in-situ generated thiocarbonyl ylide to form highly functionalized five-membered sulfur heterocycles (thiolanes). The electron-withdrawing nature of the fluorine atom in 2-Cyclohexen-1-one, 2-fluoro- makes it a prone substrate for such cycloadditions, providing a direct route to fluorinated, spirocyclic thiolanes.
Table 2: [3+2] Cycloaddition for Heterocycle Synthesis
| Substrate Class | Reagent | Reaction Type | Product |
|---|---|---|---|
| Fluorinated α,β-unsaturated ketone | Thiocarbonyl S-methanide | [3+2] Cycloaddition | Fluorinated Thiolane |
Development of Research Probes and Tool Compounds
The use of 2-Cyclohexen-1-one, 2-fluoro- for the specific development of research probes and tool compounds is not well-documented in the surveyed chemical literature.
Stereoselective Synthesis of Chiral Fluorinated Compounds
The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. The parent compound, 2-cyclohexenone, is a common substrate in a variety of stereoselective transformations, including Michael additions. The conjugate addition, or Michael reaction, of nucleophiles to α,β-unsaturated ketones is a fundamental C-C bond-forming reaction.
Organocatalysis has enabled highly enantioselective Michael additions to cyclic enones. For example, chiral primary and secondary amines can catalyze the addition of various nucleophiles to cyclohexenone with excellent diastereo- and enantioselectivity. Given that 2-Cyclohexen-1-one, 2-fluoro- possesses the same reactive enone framework, it is a logical substrate for similar asymmetric transformations. The fluorine atom's influence on the electronic nature and steric environment of the double bond could offer unique opportunities for controlling stereoselectivity in the synthesis of chiral fluorinated cyclohexanones, which are valuable synthetic intermediates.
Table 3: Asymmetric Reactions Analogous to those of 2-Cyclohexenone This table outlines reactions for which the 2-fluoro derivative is a potential substrate based on known chemistry of the parent compound.
| Substrate | Reaction Type | Catalyst Type | Key Outcome |
|---|---|---|---|
| 2-Cyclohexenone | Michael Addition | Chiral Amine | High Enantioselectivity |
| 2-Cyclohexenone | Addition of Aryl Selenol | Chiral Cinchona Alkaloid | Enantioselective C-Se Bond Formation |
Future Research Directions and Emerging Challenges
Development of Sustainable and Atom-Economical Fluorination Methods
The synthesis of organofluorine compounds, including 2-fluoro-2-cyclohexen-1-one, often involves reagents and conditions that pose environmental and safety challenges. nih.gov Future research is increasingly directed towards greener and more efficient fluorination protocols. A primary goal is the improvement of atom economy, which maximizes the incorporation of atoms from reactants into the final product, thereby minimizing waste.
Key areas of development include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents to catalytic systems can significantly reduce waste and improve safety. This includes the development of novel transition-metal catalysts or organocatalysts that can facilitate the fluorination of cyclohexenone precursors with high selectivity and efficiency.
Continuous Flow Technology: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which is particularly advantageous for managing highly exothermic fluorination reactions. nih.gov This technology can improve safety, scalability, and product consistency. nih.gov
Mechanochemistry: Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a solvent-free or low-solvent alternative to traditional synthesis. A recent development demonstrated a mechanochemical approach for fluorine transfer from per- and polyfluoroalkyl substances (PFASs) to organic molecules, representing a potential closed-loop fluorine economy. chemrxiv.org
Alternative Fluoride (B91410) Sources: Research into benign and readily available fluoride sources is crucial. This includes exploring the use of inorganic fluoride salts or even recycling fluoride from waste streams, such as the aforementioned use of PFASs, to replace hazardous reagents. chemrxiv.org
Comparison of Fluorination Methodologies
| Methodology | Advantages | Challenges | Relevance to 2-fluoro-2-cyclohexen-1-one |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often uses hazardous reagents, poor atom economy, potential for thermal runaways nih.gov | Current primary method for laboratory-scale synthesis |
| Catalytic Methods | Reduced waste, reusability of catalyst, milder reaction conditions | Catalyst development, stability, and cost | High potential for greener synthesis routes |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions nih.gov | Initial equipment investment, potential for clogging | Ideal for managing exothermic fluorination and improving yield and purity |
| Mechanochemistry | Reduced solvent use, potential for novel reactivity, utilization of waste materials chemrxiv.org | Scalability, understanding of reaction mechanisms | A sustainable approach for direct fluorination using alternative fluorine sources chemrxiv.org |
Exploration of Novel Reactivity for 2-Cyclohexen-1-one (B156087), 2-fluoro-
2-Fluoroenones are valuable synthetic intermediates due to their unique electronic properties. nih.gov The presence of the fluorine atom at the 2-position significantly influences the reactivity of the enone system, opening up avenues for novel chemical transformations.
Future research in this area will likely focus on:
Asymmetric Transformations: Developing enantioselective reactions is a cornerstone of modern organic synthesis. Research into the asymmetric hydrogenation, cycloaddition, and conjugate addition reactions of 2-fluoro-2-cyclohexen-1-one will provide access to a wide range of chiral fluorinated molecules. nih.gov
Synthesis of Heterocyclic Compounds: The reactive nature of the fluoroenone moiety makes it an excellent precursor for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. scilit.com Exploring cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, can lead to the formation of novel sulfur- or nitrogen-containing heterocyclic systems. scilit.com
C-F Bond Functionalization: While the carbon-fluorine bond is notoriously strong, recent advances have made its selective activation and functionalization more feasible. Investigating the potential to use the C-F bond in 2-fluoro-2-cyclohexen-1-one as a synthetic handle could lead to unprecedented molecular architectures.
Bioisosteric Replacements: The vinyl fluoride motif can act as a bioisostere for an enolate, which is a common functional group in biologically active molecules. nih.gov Further exploration of 2-fluoro-2-cyclohexen-1-one and its derivatives as building blocks in medicinal chemistry is a promising research direction. nih.gov
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. spectroscopyonline.com
For the synthesis and subsequent reactions of 2-fluoro-2-cyclohexen-1-one, the application of these techniques presents a significant opportunity:
Identification of Transient Intermediates: Many reactions proceed through short-lived, unstable intermediates. Techniques like in situ IR, Raman, and NMR spectroscopy can help detect and characterize these species, providing a clearer picture of the reaction pathway. spectroscopyonline.comyoutube.com
Kinetic Analysis: Real-time data collection enables the accurate determination of reaction rates and orders, which is crucial for process optimization and scale-up. youtube.com
Process Analytical Technology (PAT): In an industrial setting, in situ spectroscopy is a key component of PAT, which aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. mdpi.com
In Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Changes in functional groups researchgate.net | Widely applicable, provides structural information | Water interference, complex spectra |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR mdpi.com | Not sensitive to water, can be used with fiber optics mdpi.com | Fluorescence interference, weaker signal than IR |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, quantification | Highly specific, quantitative | Lower sensitivity, requires specialized equipment |
| UV-Vis Spectroscopy | Changes in electronic transitions (e.g., conjugated systems) | Simple, low cost mdpi.com | Less structural detail, broad peaks mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of reaction conditions. nih.govillinois.edu
For a target molecule like 2-fluoro-2-cyclohexen-1-one, AI and ML can be applied in several ways:
Retrosynthetic Analysis: ML models, trained on vast databases of known chemical reactions, can propose novel and efficient synthetic pathways to the target compound. acs.org This can help chemists identify more sustainable or cost-effective routes.
Reaction Optimization: AI algorithms can be used to explore a wide range of reaction parameters (e.g., temperature, catalyst, solvent) to identify the optimal conditions for maximizing yield and minimizing byproducts, a process that would be time-consuming and resource-intensive through traditional experimentation. illinois.edumdpi.com
Property Prediction: AI can predict the physicochemical and biological properties of 2-fluoro-2-cyclohexen-1-one and its derivatives, helping to guide the design of new molecules with desired characteristics for applications in materials science or medicine. nih.gov
Multiscale Computational Modeling of Complex Reaction Systems
Computational modeling provides a molecular-level understanding of chemical systems and reactions. Multiscale modeling, which combines different levels of theory to study phenomena across various length and time scales, is a powerful tool for investigating complex reaction systems. tue.nl
In the context of 2-fluoro-2-cyclohexen-1-one, computational modeling can address several key challenges:
Mechanism Elucidation: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This provides detailed insights into the reaction mechanism, as demonstrated in studies on the Lewis acid activation of 2-cyclohexenone. nih.gov
Solvent and Catalyst Effects: Modeling can be used to understand the role of the solvent and catalyst in a reaction, helping to explain observed selectivity and reactivity. This knowledge can then be used to design more efficient catalytic systems.
Reactor-Scale Simulation: By integrating detailed kinetic models derived from quantum mechanics with computational fluid dynamics (CFD), it is possible to simulate the performance of a chemical reactor. tue.nl This allows for the optimization of reactor design and operating conditions for the large-scale production of 2-fluoro-2-cyclohexen-1-one.
Q & A
Basic: What are the recommended synthetic routes for 2-fluoro-2-cyclohexen-1-one in laboratory settings?
Answer:
A common method involves fluorination of 2-cyclohexen-1-one precursors using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). For example, nucleophilic substitution or electrophilic fluorination can introduce the fluorine atom at the 2-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions, such as over-fluorination or ring-opening. Post-synthesis purification via column chromatography or recrystallization is critical, given the compound’s sensitivity to moisture .
Basic: How should researchers characterize the purity and structure of 2-fluoro-2-cyclohexen-1-one?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm fluorine incorporation and regioselectivity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Chromatography : HPLC or GC with a polar stationary phase to assess purity (>98% as per analytical standards) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, especially if used in high-temperature reactions .
Basic: What solvents and storage conditions are optimal for handling 2-fluoro-2-cyclohexen-1-one?
Answer:
The compound is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10–16 mg/mL. For long-term stability, store at -20°C in airtight, light-resistant containers. Avoid aqueous solutions unless buffered, as hydrolysis can occur under acidic or alkaline conditions .
Advanced: How can researchers resolve discrepancies in reported vapor pressure data for 2-fluoro-2-cyclohexen-1-one?
Answer:
Discrepancies may arise from measurement techniques (e.g., static vs. dynamic methods). For validation:
- Compare data from NIST-standardized methods (e.g., gas-phase thermochemistry) .
- Use packed column distillation to experimentally verify vapor-liquid equilibria (VLE) under controlled conditions. For example, Crippen’s method predicts vapor pressures within ±5% error when validated against experimental VLE data .
- Cross-reference with the CRC Handbook of Chemistry and Physics for historical datasets .
Advanced: What computational methods are reliable for predicting physicochemical properties of 2-fluoro-2-cyclohexen-1-one?
Answer:
- Joback and Crippen Methods : Estimate vapor pressure, boiling points, and solubility parameters using group contribution models. These are validated against experimental data for cyclohexenone derivatives .
- Quantum Mechanical Calculations (DFT) : Optimize molecular geometry and predict NMR chemical shifts. Software like Gaussian or ORCA can model fluorine’s electronic effects on ring strain and reactivity .
Advanced: How does the fluorine substituent influence the reactivity of 2-cyclohexen-1-one in Diels-Alder reactions?
Answer:
The electron-withdrawing fluorine atom increases the dienophile’s electrophilicity, accelerating reaction rates with electron-rich dienes. However, steric hindrance at the 2-position may reduce regioselectivity. Researchers should:
- Monitor reaction kinetics via NMR to track intermediate formation.
- Compare values with non-fluorinated analogs to quantify electronic effects .
Advanced: What safety protocols are critical when working with 2-fluoro-2-cyclohexen-1-one?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosol formation is likely .
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .
Advanced: How can researchers validate conflicting solubility data for 2-fluoro-2-cyclohexen-1-one in polar aprotic solvents?
Answer:
- Gravimetric Analysis : Saturate solvents (e.g., DMF, DMSO) at 25°C, filter undissolved solids, and measure mass loss after solvent evaporation .
- UV-Vis Spectroscopy : Compare absorbance curves at saturation points to detect impurities affecting solubility .
Basic: What spectroscopic signatures distinguish 2-fluoro-2-cyclohexen-1-one from its non-fluorinated analog?
Answer:
- NMR : A singlet near -120 ppm (vs. CFCl) confirms fluorine presence.
- IR Spectroscopy : C-F stretching vibrations at 1100–1000 cm.
- NMR : Deshielding of the carbonyl carbon (δ ~200 ppm) due to fluorine’s inductive effect .
Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?
Answer:
The fluorine atom’s strong C-F bond (485 kJ/mol) resists homolytic cleavage, reducing radical-mediated degradation. However, photooxidation may occur via singlet oxygen pathways. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
